molecular formula C24H18N2O5 B3697084 Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate

Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate

Cat. No.: B3697084
M. Wt: 414.4 g/mol
InChI Key: KLVXXCKIPDRPOY-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an isoindoline-1,3-dione, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents and solvents is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, less oxidized form of the compound .

Scientific Research Applications

Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-methylphenyl)carbamoyl]formate
  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid

Uniqueness

Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct structure that can interact with a wide range of biological and chemical targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-[5-[(4-methylphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-14-3-8-17(9-4-14)25-21(27)16-7-12-19-20(13-16)23(29)26(22(19)28)18-10-5-15(6-11-18)24(30)31-2/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVXXCKIPDRPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
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Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
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Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
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Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
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Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate
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Methyl 4-{5-[(4-methylphenyl)carbamoyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL}benzoate

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